molecular formula C9H8N2O2S B1366709 Methyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 209459-11-0

Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B1366709
M. Wt: 208.24 g/mol
InChI Key: JIASYIASCIMIOB-UHFFFAOYSA-N
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Description

Methyl 2-aminobenzo[d]thiazole-7-carboxylate is a synthetic organic compound with bioactive properties. It has a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol .


Molecular Structure Analysis

The InChI code for Methyl 2-aminobenzo[d]thiazole-7-carboxylate is 1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Drug Discovery

Methyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives are prominent in synthetic and medicinal chemistry. They are components of many compounds and drugs with various bioactivities. A notable example is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which act as building blocks in drug discovery. These derivatives can be substituted at four different positions on the bicyclic structure, offering extensive exploration of the chemical space around the molecule. This synthesis method enables the creation of diverse compounds that could potentially act as ligands for targeted therapies (Durcik et al., 2020).

Antitumor and Antifilarial Agents

Research on methyl thiazole derivatives has led to the development of potential antitumor and antifilarial agents. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds. This compound also showed notable inhibitory effects on leukemia L1210 cell proliferation, suggesting its potential as an antitumor agent (Kumar et al., 1993).

Corrosion Inhibition

In industrial applications, 2-amino-4-methyl-thiazole derivatives, closely related to methyl 2-aminobenzo[d]thiazole-7-carboxylate, have been investigated as corrosion inhibitors. A study involving 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution demonstrated its effectiveness in protecting metal surfaces. The study combined experimental and quantum calculation parameters to confirm the high corrosion inhibition efficiency due to the strong adsorption of these compounds as a barrier film on metal surfaces (Yüce et al., 2014).

Biological Properties and Synthesis of Derivatives

Further research into benzothiazole derivatives, including those similar to methyl 2-aminobenzo[d]thiazole-7-carboxylate, has explored their biological properties. A study synthesized various piperidine substituted benzothiazole derivatives, which demonstrated significant antibacterial and antifungal activities. These findings contribute to the growing body of research on benzothiazole derivatives as potential therapeutic agents (Shafi et al., 2021).

ConclusionMethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives find applications in various fields, including drug discovery

Applications of Methyl 2-Aminobenzo[d]Thiazole-7-Carboxylate in Materials Science

Corrosion Inhibition

Methyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives have been studied for their potential as corrosion inhibitors, particularly in industrial settings. A study involving 2-amino-4-methyl-thiazole, a closely related compound, examined its application as a corrosion inhibitor for mild steel in HCl solutions. The study used electrochemical impedance spectroscopy and potentiodynamic measurements, concluding that its high corrosion inhibition efficiency was linked to its strong adsorption as a barrier film on the metal surface (Yüce et al., 2014).

Photoluminescence and Optical Properties

The optical properties of benzothiazole derivatives, including compounds structurally related to methyl 2-aminobenzo[d]thiazole-7-carboxylate, have been a topic of interest. In one study, ethyl 2-aminobenzo[d]thiazole-6-carboxylate was used to synthesize compounds with significant antibacterial and antifungal activities. The photoluminescence spectra of these compounds were analyzed, suggesting their potential application in materials science for optical and photoluminescent properties (Shafi et al., 2021).

Co-Crystal Formation

The formation of co-crystals involving thiazole derivatives has been investigated. In one instance, a 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid was studied, demonstrating a hydrogen-bonded dimer association. Such co-crystals are significant in materials science for their potential use in developing new molecular materials with desired physical properties (Lynch, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIASYIASCIMIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448063
Record name Methyl 2-aminobenzo[d]thiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminobenzo[d]thiazole-7-carboxylate

CAS RN

209459-11-0
Record name Methyl 2-amino-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209459-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminobenzo[d]thiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C. a solution of bromine (13.4 mmol) in acetic acid (9.4 mL) is added dropwise to a vigorously stirred solution of 3-thioureido-benzoic acid methyl ester (12.5 ml) in acetic acid (37 mL). The mixture is allowed to reach RT, stirred at 70° C. for 4 h and cooled to RT. Ether is added and the precipitate is filtered off. The residue is stirred vigorously in a sat aq. NaHCO3 solution, filtered off and washed with water. The obtained solid is dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.62 min; [M+H]+=209.0.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.4 g of methyl 3-thioureido-benzoate are suspended in 120 ml of chlorobenzene, 2.2 ml of bromine in 30 ml of chlorobenzene are added at 0° C. in the course of 1 hour, while stirring as thoroughly as possible, and the mixture is then stirred to room temperature. It is then kept at 70° C. for 4 hours and subsequently cooled, a little diethyl ether is added and the precipitate is filtered off, mixed thoroughly with 70 ml of aqueous sodium bicarbonate solution, filtered off again and washed with water. 7.7 g (88%) of crude product of melting point 231-232° C. result. HPLC analysis shows a content of more than 83% of the pure title compound, in addition to 8-18% of isomeric methyl 2-amino-benzothiazole-5-carboxylate. Suspension in and brief heating at 70° C. with ethyl acetate, cooling to 30° C. and filtration give the pure title compound of melting point >250° C. If the reaction is carried out in acetic acid (instead of in chlorobenzene), the content of the undesired isomeric methyl 2-amino-benzothiazole-5-carboxylate is only about 5%.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

8.4 g of methyl 3-thioureido-benzoate are suspended in 120 ml of chlorobenzene, 2.2 ml of bromine in 30 ml of chlorobenzene are added at 0° C. in the course of 1 hour, while stirring as thoroughly as possible, and the mixture is then stirred to room temperature. It is then kept at 70° C. for 4 hours and subsequently cooled, a little diethyl ether is added and the precipitate is filtered off, mixed thoroughly with 70 ml of aqueous sodium bicarbonate solution, filtered off again and washed with water. 7.7 g (88%) of crude product of melting point 231-232° C. result. HPLC analysis shows a content of more than 83% of the pure title compound, in addition to 8-18% of isomeric methyl 2-amino-benzothiazole-5-carboxylate. Suspension in and brief heating at 70° C. with ethyl acetate, cooling to 30° C. and filtration give the pure title compound of melting point >250° C. If the reaction is carried out in acetic acid (instead of in chlorobenzene), the content of the undesired isomeric methyl 2-amino-benzothiazole-5-carboxylate is only about 5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
D Utreja, NK Dhillon, HS Buttar - Current Organic Chemistry, 2022 - ingentaconnect.com
Plant parasitic nematodes are destructive endoparasites having deleterious effect on about 5000 agricultural crops notably vegetables, fruits, field crops, ornamental plants, and even …
Number of citations: 2 www.ingentaconnect.com

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